![molecular formula C19H18N4O2 B2502316 N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)-1H-吲哚-3-甲酰胺 CAS No. 2034378-19-1](/img/structure/B2502316.png)

N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

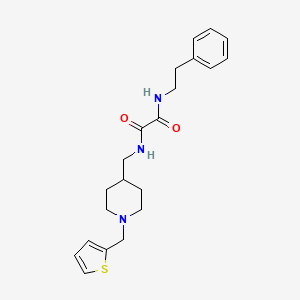

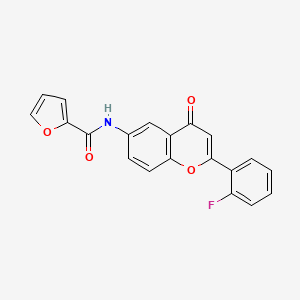

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are often found in biologically active compounds, including drugs and natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-c]pyridine and indole rings, and the attachment of the various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are common in many biologically active compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .科学研究应用

癌症成像中的合成

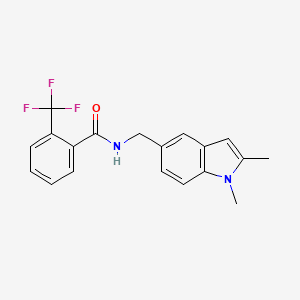

N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)-1H-吲哚-3-甲酰胺已被用于合成新的潜在正电子发射断层扫描(PET)示踪剂,用于成像癌症酪氨酸激酶。这种应用在癌症研究和诊断中具有重要意义,为癌细胞和肿瘤的检测和分析提供潜在改进(Wang et al., 2005)。

杂环化合物的开发

这种化合物对于杂环化合物如吡咯、吡啶、吡咯啉和吲哚的开发至关重要。由于它们具有高生物活性,这些化合物在制药和农药中至关重要。它们的应用范围从除草剂、杀虫剂和制药中间体到电导聚合物材料(Higasio & Shoji, 2001, 2004)。

反应性分析和抗癌活性

使用电子结构方法研究了这种化合物的化学特性。这些研究包括构象分析、不同溶剂中的紫外吸收以及波函数相关性质。由于其抗癌活性,进行了对接研究和分子动力学(MD)模拟,以探索其作为抗肿瘤剂的潜力(Al-Otaibi et al., 2022)。

在有机合成中

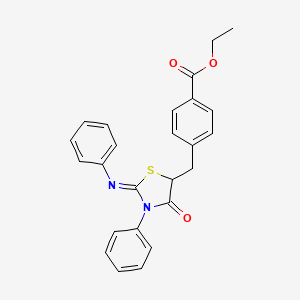

这种化合物在有机合成中具有重要意义,特别是在硫和呋喃融合杂环化合物的合成中。这些衍生物在创造具有潜在药用应用的新类化合物方面具有应用(Ergun et al., 2014)。

细胞渗透性研究

这种化合物已被用于研究DNA结合吡咯-咪唑聚酰胺的细胞渗透性,这是一类特异性结合DNA序列的化学物质。这类研究对于理解这些化合物的细胞内相互作用和潜在治疗应用至关重要(Liu & Kodadek, 2009)。

作用机制

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these downstream effects .

Result of Action

The inhibition of FGFRs by this compound results in the disruption of the FGFR signaling pathway . This can inhibit cell proliferation and induce apoptosis in cancer cells . Furthermore, it can significantly inhibit the migration and invasion of cancer cells .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Cellular Effects

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .

Molecular Mechanism

Similar compounds have been shown to inhibit FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

属性

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-20-18(24)15-12-21-16-5-3-2-4-14(15)16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBNVVGMESTVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)